molecular formula C21H20O6 B11249372 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl propanoate

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl propanoate

Cat. No.: B11249372
M. Wt: 368.4 g/mol
InChI Key: XNWDQQHWPUNYGW-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl propanoate is an organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl propanoate can be achieved through several synthetic routes. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 4-methylcoumarin in the presence of a base, followed by esterification with propanoic acid. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromenone core to dihydrochromenone derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydrochromenone derivatives.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl propanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The chromenone core is known to interact with various biological pathways, including:

    Inhibition of enzyme activity: By binding to the active site of enzymes, it can inhibit their catalytic function.

    Antioxidant activity: The compound can scavenge free radicals, reducing oxidative stress.

    Anti-inflammatory effects: It can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dimethoxyphenyl)propanoic acid: Shares the 3,4-dimethoxyphenyl group but lacks the chromenone core.

    Methyl 3-(3,4-dimethoxyphenyl)propanoate: Similar ester structure but with a different core.

    4-methyl-2-oxo-2H-chromen-6-yl acetate: Contains the chromenone core but with a different ester group.

Uniqueness

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl propanoate is unique due to its combination of a chromenone core with a 3,4-dimethoxyphenyl group and a propanoate ester. This unique structure imparts specific biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

IUPAC Name

[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] propanoate

InChI

InChI=1S/C21H20O6/c1-5-19(22)26-14-7-9-16-15(11-14)12(2)20(21(23)27-16)13-6-8-17(24-3)18(10-13)25-4/h6-11H,5H2,1-4H3

InChI Key

XNWDQQHWPUNYGW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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